molecular formula C9H15N5O3 B162354 Sapropterin CAS No. 62989-33-7

Sapropterin

Cat. No. B162354
CAS RN: 62989-33-7
M. Wt: 241.25 g/mol
InChI Key: FNKQXYHWGSIFBK-RPDRRWSUSA-N
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Description

Sapropterin is used to lower phenylalanine levels in the blood of patients with phenylketonuria (PKU). High levels of phenylalanine (an amino acid) in the blood can cause severe brain damage, including severe mental retardation, seizures, tremors, or decreased learning ability .


Synthesis Analysis

Sapropterin is a relatively complex and unstable molecule, whose synthesis is made difficult by the presence of three adjacent asymmetric centers. Until 1999, sapropterin was obtained as a mixture of 6R/6S diastereomers in a 69:31 ratio .


Molecular Structure Analysis

Sapropterin is a tetrahydropterin that is 2-amino-5,6,7,8-tetrahydropteridin-4 (3H)-one in which a hydrogen at position 6 is substituted by a 1,2-dihydroxypropyl group (6R,1’R,2’S-enantiomer). It has a role as a coenzyme, a diagnostic agent, a human metabolite, and a cofactor .


Chemical Reactions Analysis

As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction .


Physical And Chemical Properties Analysis

Sapropterin is a relatively complex and unstable molecule, whose synthesis is made difficult by the presence of three adjacent asymmetric centers .

Scientific Research Applications

Specific Scientific Field

Medical Science, specifically Metabolic Disorders and Pediatrics .

Summary of the Application

Sapropterin is used along with a restricted diet to control blood phenylalanine levels in adults and children 1 month of age and older who have phenylketonuria (PKU) . PKU is an inborn condition in which phenylalanine may build up in the blood and causes decreased intelligence and a decreased ability to focus, remember, and organize information .

Methods of Application or Experimental Procedures

In an observational, longitudinal study, patient questionnaires on food frequency, neophobia, anxiety and depression, impact on family and burden of care were applied at baseline, 3 and 6-months post successful sapropterin-responsiveness testing (defined as a 30% reduction in blood phenylalanine levels) .

Results or Outcomes

17 children (10.8 ± 4.2 years) completed 6-months follow-up. Patients body mass index (BMI) z-scores remained unchanged after sapropterin initiation. Blood phenylalanine was stable. Natural protein increased ( p < 0.001) and protein substitute intake decreased ( p = 0.002). There were increases in regular cow’s milk ( p = 0.001), meat/fish, eggs ( p = 0.005), bread ( p = 0.01) and pasta ( p = 0.011) intakes but special low-protein foods intake decreased. Anxiety ( p = 0.016) and depression ( p = 0.022) decreased in caregivers .

Long-term Efficacy and Safety of Sapropterin

Specific Scientific Field

Medical Science, specifically Pharmacology .

Summary of the Application

Long-term treatment with sapropterin plus a Phe-restricted diet in patients who initiated sapropterin at <4 years of age with BH4-responsive PKU or mild HPA maintained improvements in dietary Phe tolerance over 3.5 years .

Methods of Application or Experimental Procedures

Patients who were previously treated with a Phe-restricted diet only (‘sapropterin extension’ group; n=26), were initiated on sapropterin at 10 mg/kg/day, which could be increased up to 20 mg/kg/day. Patients previously treated with sapropterin plus Phe-restricted diet, remained on this regimen in the extension period (‘sapropterin continuous’ group; n=25) .

Results or Outcomes

Dietary Phe tolerance increased significantly at the end of the study versus baseline (week 0), by 38.7 mg/kg/day in the ‘sapropterin continuous’ group (95% CI 28.9, 48.6; p <0.0001). In the ‘sapropterin extension’ group, a less pronounced effect was observed, with significant differences versus baseline (week 27) only observed between months 9 and 21; dietary Phe tolerance at the end of study increased by 5.5 mg/kg/day versus baseline (95% CI −2.8, 13.8; p =0.1929). Patients in both groups had normal neuromotor development and growth parameters .

Impact on Diet Quality and Burden of Care

Specific Scientific Field

Nutrition and Metabolism .

Summary of the Application

Sapropterin Dihydrochloride is used in children with Phenylketonuria (PKU) to assess changes in food quality, mental health, and burden of care .

Methods of Application or Experimental Procedures

In an observational, longitudinal study, patient questionnaires on food frequency, neophobia, anxiety and depression, impact on family and burden of care were applied at baseline, 3 and 6-months post successful sapropterin-responsiveness testing (defined as a 30% reduction in blood phenylalanine levels) .

Results or Outcomes

17 children (10.8 ± 4.2 years) completed 6-months follow-up. Patients body mass index (BMI) z-scores remained unchanged after sapropterin initiation. Blood phenylalanine was stable. Natural protein increased ( p < 0.001) and protein substitute intake decreased ( p = 0.002). There were increases in regular cow’s milk ( p = 0.001), meat/fish, eggs ( p = 0.005), bread ( p = 0.01) and pasta ( p = 0.011) intakes but special low-protein foods intake decreased. Anxiety ( p = 0.016) and depression ( p = 0.022) decreased in caregivers .

Synthesis of Nitric Oxide

Specific Scientific Field

Pharmacology .

Summary of the Application

Sapropterin (tetrahydrobiopterin or BH4) is a cofactor in the synthesis of nitric oxide .

Impact on Mental Health and Burden of Care

Specific Scientific Field

Psychology and Caregiving .

Summary of the Application

Sapropterin Dihydrochloride is used in children with Phenylketonuria (PKU) to assess changes in mental health and burden of care .

Methods of Application or Experimental Procedures

In an observational, longitudinal study, patient questionnaires on food frequency, neophobia, anxiety and depression, impact on family and burden of care were applied at baseline, 3 and 6-months post successful sapropterin-responsiveness testing (defined as a 30% reduction in blood phenylalanine levels) .

Results or Outcomes

17 children (10.8 ± 4.2 years) completed 6-months follow-up. Anxiety ( p = 0.016) and depression ( p = 0.022) decreased in caregivers. The impact-on-family, familial-social impact ( p = 0.002) and personal strain ( p = 0.001) lessened. After sapropterin, caregivers spent less time on PKU tasks, the majority ate meals outside the home more regularly and fewer caregivers had to deny food choices to their children .

Chromatographic Analysis of Impurities

Specific Scientific Field

Pharmaceutical Chemistry .

Summary of the Application

Sapropterin-containing drugs are subjected to a chromatographic method to separate and quantify impurities present during an accelerated stability study .

Safety And Hazards

Common adverse events among sapropterin-treated subjects in the clinical trials included headache, rhinorrhoea, pharyngolaryngeal pain, vomiting, diarrhoea, nasal congestion, cough, and contusion . No lactation-related safety concerns were reported in infants of mothers nursing during maternal treatment with sapropterin .

Future Directions

Sapropterin could bring benefit for PKU patients with high or low Phe level, due to Phe reduction in a short time or dietary Phe tolerance improvement respectively. Sapropterin has an acceptable safety profile . Long-term treatment with sapropterin plus a Phe-restricted diet in patients who initiated sapropterin at < 4 years of age with BH4-responsive PKU or mild HPA maintained improvements in dietary Phe tolerance over 3.5 years .

properties

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQXYHWGSIFBK-RPDRRWSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041138
Record name (6R)-Tetrahydrobiopterin
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Molecular Weight

241.25 g/mol
Source PubChem
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Physical Description

Solid
Record name Tetrahydrobiopterin
Source Human Metabolome Database (HMDB)
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Solubility

>20 mg/mL (dichloride salt)
Record name Sapropterin
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Mechanism of Action

Tetrahydrobiopterin (BH4) is a natural co-factor or co-enzyme for phenylalanine-4-hydroxylase (PAH),Tetrahydrobiopterine, and tryptophan-5-hydroxylase. Tetrahydrobiopterin is also a natural co-factor for nitrate oxide synthase. Therefore BH4 is required for the conversion of phenylalanine to tyrosine, for the production of epinephrine (adrenaline) and the synthesis of the monoamine neuro-transmitters, serotonin, dopamine, and norepinephrine (noradrenaline). It is also involved in apoptosis and other cellular events mediated by nitric oxide production. As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction. As a co-factor for PAH, tetrahydrobiopterin allows the conversion of phenylalanine to tyrosine and reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of of this amino acid. Normal serum concentrations of phenylalanine are 100 micomolar, while elevated (toxic) levels are typically >1200 micromolar. Individuals with a deficiency in tetrahydrobiopterin are not able to efficiently convert phenylalanine to tyrosine. The excess levels provided by tetrahydrobiopterin supplementation help improve enzyme efficiency. As a co-factor for tyrosine hydroxylase, BH4 facilitates the conversion of tyrosine to L-dopa while as a co-factor for tryptophan hydroxylase, BH4 allows the conversion of tryptophan to 5-hydroxytryptophan, which is then converted to serotonin.
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Product Name

Sapropterin

CAS RN

62989-33-7
Record name Sapropterin
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Record name Sapropterin
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Record name (6R)-Tetrahydrobiopterin
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Record name (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride
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Record name SAPROPTERIN
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Record name Tetrahydrobiopterin
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Melting Point

250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt)
Record name Sapropterin
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Record name Tetrahydrobiopterin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

There was dispersed 100 mg of platinum oxide into 100 ml of a 1N hydrochloric acid, and then the catalyst was activated with hydrogen gas. Then, 100 ml of 1N hydrochloric acid solution containing 1 g of biopterin was added to the above dispersion. After the catalytic reduction was conducted for 5 hours under normal temperature and normal pressure in a hydrogen atmosphere, the catalyst was filtered off from the reaction mixture to give a hydrochloric acid solution of tetrahydrobiopterin having a (6R)/(6S) ratio of 60/40 as measured by HPLC. Light yellow powder was produced by repeating the cycle of concentration of the solution and addition of ethanol. The powder was filtered off from the above solution to give 1.08 g of powder. The (6R)/(6S) ratio of the powder thus obtained was 57/43 as measured by HPLC.
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Synthesis routes and methods II

Procedure details

There was dispersed 500 mg of platinum oxide into 250 ml of 10% aqueous solution of potassium carbonate, and then the catalyst was activated with hydrogen gas. Then, 250 ml of 10% aqueous solution of potassium carbonate containing 5.0 g of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 5 hours under normal temperature and normal pressure in a hydrogen atmosphere, the reaction mixture was adjusted to pH 1 by adding 2N hydrochloric acid. The catalyst was filtered off from the reaction mixture to give tetrahydrobiopterin solution having a (6R)/(6S) ratio of 80/20 as measured by HPLC.
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Synthesis routes and methods III

Procedure details

Ten milligrams of palladium oxide was dispersed into 10 ml of 5% aqueous sulfuric acid solution, and then the catalyst was activated with hydrogen gas. Then, 10 ml of 5% aqueous sulfuric acid solution containing 50 mg of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 3 hours under normal temperature and normal pressure in a hydrogen atmosphere, the catalyst was filtered off from the reaction mixture to give a sulfuric acid solution of tetrahydrobiopterin having a (6R)/(6S) ratio of 70/30 as measured by HPLC.
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Synthesis routes and methods IV

Procedure details

Ten milligrams of platinum black was dispersed into 10 ml of 10% aqueous solution of potassium carbonate, and then the catalyst was activated with hydrogen gas. Then, 10 ml of 10% aqueous solution of potassium carbonate containing 50 mg of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 20 hours under normal temperature and normal pressure in a hydrogen atmosphere, the reaction mixture was adjusted to pH 1 by adding 20 ml of 10% aqueous solution of sulfuric acid. The catalyst was filtered off from the reaction mixture to give a solution of tetrahydrobiopterin having a (6R)/(6S) ratio of 90/10 as measured by HPLC.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sapropterin
Reactant of Route 2
Sapropterin
Reactant of Route 3
Sapropterin
Reactant of Route 4
Sapropterin
Reactant of Route 5
Reactant of Route 5
Sapropterin
Reactant of Route 6
Sapropterin

Citations

For This Compound
3,010
Citations
M Sanford, GM Keating - Drugs, 2009 - Springer
… Oral sapropterin effectively lowers blood phenylalanine levels in a proportion of patients … sapropterin formulation under review in patients with tetrahydrobiopterin deficiency. Sapropterin …
Number of citations: 53 link.springer.com
…, Sapropterin Research Group - American Journal of …, 2008 - Wiley Online Library
… Sapropterin was given once daily in the morning. It was provided as tablets, each … mg sapropterin dihydrochloride (each 100 mg sapropterin dihydrochloride contains 77 mg sapropterin …
Number of citations: 120 onlinelibrary.wiley.com
BK Burton, S Kar, P Kirkpatrick - Nature Reviews Drug Discovery, 2008 - nature.com
… which 80 patients who responded to sapropterin in study 1 and completed study … sapropterin dihydrochloride6. Treatments consisted of three consecutive 2-week courses of sapropterin …
Number of citations: 16 www.nature.com
N Blau - Expert opinion on drug metabolism & toxicology, 2013 - Taylor & Francis
… sapropterin-treated PKU patients (mostly with milder forms of PKU). Treatment with sapropterin … Successful treatment with sapropterin may lead to a relaxation of the Phe-restricted diet, …
Number of citations: 53 www.tandfonline.com
KA Hegge, KK Horning, GJ Peitz… - Annals of …, 2009 - journals.sagepub.com
… efficacy data, and safety profile for sapropterin. All Phase 2 and 3 randomized controlled trials assessing the safety and efficacy of sapropterin were included in this literature evaluation. …
Number of citations: 21 journals.sagepub.com
F Feillet, L Clarke, C Meli, M Lipson, AA Morris… - Clinical …, 2008 - Springer
… Sapropterin dihydrochloride, herein referred to as sapropterin, a synthetic formulation of 6R-… variability of sapropterin and to identify the characteristics that influence this variability. …
Number of citations: 56 link.springer.com
RE Frye, R DeLatorre, HB Taylor, J Slattery… - Translational …, 2013 - nature.com
… pathway by which sapropterin exerts its therapeutic effect in … symptomatic improvement during sapropterin treatment. Ten … 20 mg kg− 1 dose of sapropterin for 16 weeks in an open-label …
Number of citations: 68 www.nature.com
N Blau, A Bélanger-Quintana, M Demirkol… - Molecular genetics and …, 2009 - Elsevier
… treatment with sapropterin provides better … sapropterin and subsequent adjustment of the sapropterin dosage and dietary Phe intake to optimize blood Phe control. Overall, sapropterin …
Number of citations: 179 www.sciencedirect.com
N Longo, GL Arnold, G Pridjian, GM Enns… - Molecular Genetics and …, 2015 - Elsevier
… sapropterin dihydrochloride. The PKUDOS population consists of 1189 subjects with PKU: N = 504 who were continuously exposed to sapropterin … exposed to sapropterin showed an …
Number of citations: 46 www.sciencedirect.com
HL Levy, A Milanowski, A Chakrapani, M Cleary, P Lee… - The Lancet, 2007 - thelancet.com
Background Early and strict dietary management of phenylketonuria is the only option to prevent mental retardation. We aimed to test the efficacy of sapropterin, a synthetic form of …
Number of citations: 348 www.thelancet.com

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